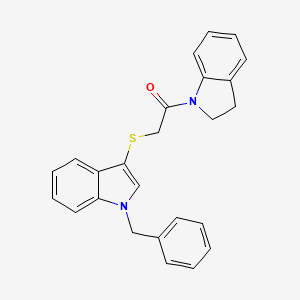
2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone, commonly known as BITE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BITE is a synthetic compound that belongs to the class of indole-based compounds, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis and Biological Evaluation
- 2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents. The derivatives exhibited significant anti-inflammatory activity in experimental models (Rehman, Saini, & Kumar, 2022).
Antimicrobial and Antifungal Activities
- Novel 1H-indole derivatives, including those related to 2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone, have been shown to possess significant antimicrobial and antifungal properties. These derivatives were effective against a range of microbial species (Letters in Applied NanoBioScience, 2020).
Computational Study and In Vivo Activity
- Computational studies on 1-(1H-indol-1-yl)ethanone derivatives, closely related to 2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone, focused on their effects on the COX-2 enzyme. These studies were complemented by in vivo analyses of their analgesic and anti-inflammatory activities, revealing significant biological properties (Kumar et al., 2022).
Antioxidant Properties
- Derivatives of 1H-indole, including compounds similar to 2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone, have been found to exhibit notable antioxidant activities. These compounds were synthesized and compared to standard drugs like Ascorbic acid in their effectiveness (Gopi, Sastry, & Dhanaraju, 2016).
properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2OS/c28-25(27-15-14-20-10-4-6-12-22(20)27)18-29-24-17-26(16-19-8-2-1-3-9-19)23-13-7-5-11-21(23)24/h1-13,17H,14-16,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYYDMUWLVZORM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2409026.png)

![5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2409030.png)
![2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409031.png)
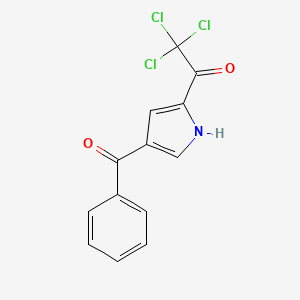
![N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2409033.png)
![1-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)-4-ethylpiperazine-2,3-dione](/img/structure/B2409035.png)
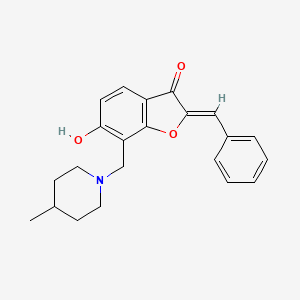

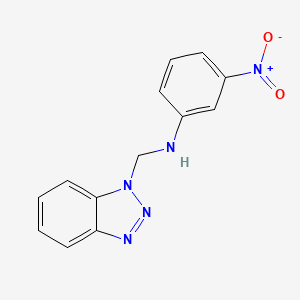
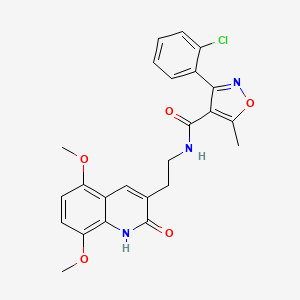
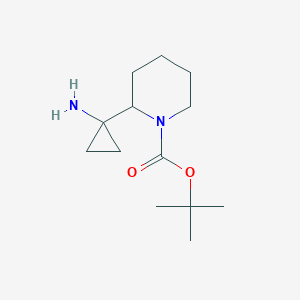

![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2409047.png)